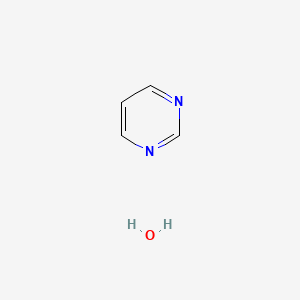![molecular formula C14H26OSi B12560476 tert-Butyl[(3-ethenylcyclohex-2-en-1-yl)oxy]dimethylsilane CAS No. 143733-94-2](/img/structure/B12560476.png)
tert-Butyl[(3-ethenylcyclohex-2-en-1-yl)oxy]dimethylsilane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl[(3-ethenylcyclohex-2-en-1-yl)oxy]dimethylsilane is an organosilicon compound that features a tert-butyl group, a cyclohexene ring with an ethenyl substituent, and a dimethylsilane moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl[(3-ethenylcyclohex-2-en-1-yl)oxy]dimethylsilane typically involves the reaction of a cyclohexene derivative with a silylating agent. One common method is the reaction of 3-ethenylcyclohex-2-en-1-ol with tert-butyl(dimethyl)silyl chloride in the presence of a base such as imidazole. The reaction is usually carried out in an anhydrous solvent like methylene chloride at room temperature .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The scalability of the reaction depends on the availability of starting materials and the efficiency of the reaction process.
化学反応の分析
Types of Reactions
tert-Butyl[(3-ethenylcyclohex-2-en-1-yl)oxy]dimethylsilane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: Reduction reactions can lead to the formation of silanes with different substituents.
Substitution: The silyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield silanols, while reduction can produce various silanes.
科学的研究の応用
tert-Butyl[(3-ethenylcyclohex-2-en-1-yl)oxy]dimethylsilane has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organosilicon compounds.
Biology: The compound can be used in the study of silicon-based biochemistry and its interactions with biological molecules.
Industry: Used in the production of silicone-based materials and coatings.
作用機序
The mechanism of action of tert-Butyl[(3-ethenylcyclohex-2-en-1-yl)oxy]dimethylsilane involves its interaction with various molecular targets. The compound can act as a silylating agent, transferring its silyl group to other molecules. This process often involves the formation of a transient intermediate, which then reacts with the target molecule to form the final product. The pathways involved depend on the specific reaction conditions and the nature of the target molecule.
類似化合物との比較
Similar Compounds
tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate: A compound with similar silyl and tert-butyl groups but different core structure.
tert-Butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate: Another organosilicon compound with a tert-butyl group and different functional groups.
Uniqueness
tert-Butyl[(3-ethenylcyclohex-2-en-1-yl)oxy]dimethylsilane is unique due to its combination of a cyclohexene ring with an ethenyl substituent and a dimethylsilane moiety
特性
CAS番号 |
143733-94-2 |
|---|---|
分子式 |
C14H26OSi |
分子量 |
238.44 g/mol |
IUPAC名 |
tert-butyl-(3-ethenylcyclohex-2-en-1-yl)oxy-dimethylsilane |
InChI |
InChI=1S/C14H26OSi/c1-7-12-9-8-10-13(11-12)15-16(5,6)14(2,3)4/h7,11,13H,1,8-10H2,2-6H3 |
InChIキー |
HRNXYPXYNFUOPA-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)[Si](C)(C)OC1CCCC(=C1)C=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![{2-[4,5-Bis(methylsulfanyl)-2H-1,3-dithiol-2-ylidene]-2H-1,3-dithiol-4-yl}methanol](/img/structure/B12560400.png)
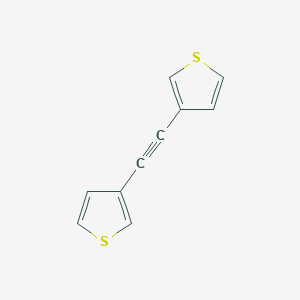
![4-Hydroxy-7-methyl-1-phenyldecahydro-1lambda~5~-phosphinino[2,3-c]pyridine-1-thione](/img/structure/B12560405.png)
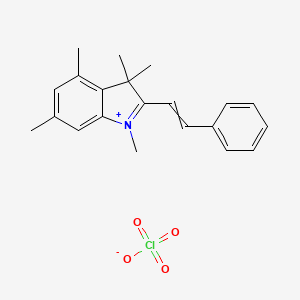
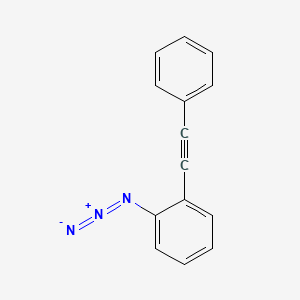
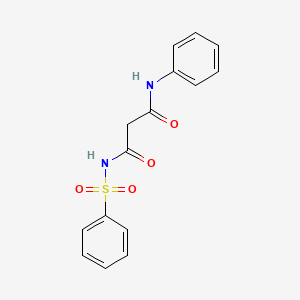
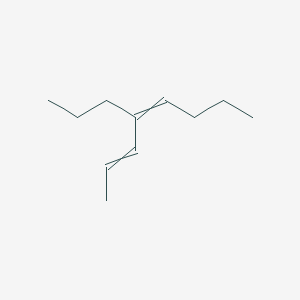
![2,2'-[(2,3,5,6-Tetrachloro-1,4-phenylene)bis(oxy)]diacetyl chloride](/img/structure/B12560433.png)
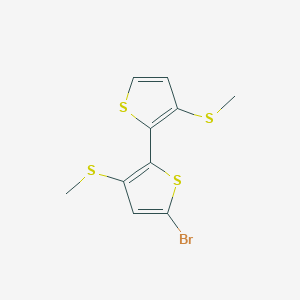
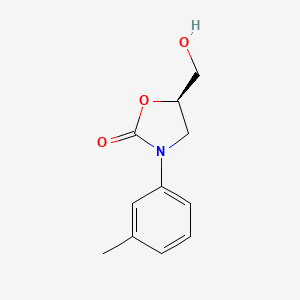
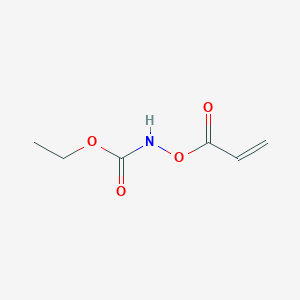
![[2,6-di(propan-2-yl)phenyl] N-hexoxysulfonylcarbamate](/img/structure/B12560464.png)
![4-Methoxy-2-[(E)-phenyldiazenyl]pyridine](/img/structure/B12560466.png)
